5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIPPMGXCVTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 6-Chloro-1,3-Benzothiazole
The 6-chloro-1,3-benzothiazole moiety is synthesized via cyclization reactions involving substituted anilines and sulfur-containing reagents. A widely adopted method involves the condensation of 4-chloroaniline with ammonium thiocyanate in the presence of bromine as a catalyst. This reaction proceeds under acidic conditions, typically in glacial acetic acid at 0–10°C, yielding 6-chloro-1,3-benzothiazol-2-amine as an intermediate. Subsequent treatment with chloroacetyl chloride in chloroform under reflux conditions introduces the chloroacetyl group, forming the benzothiazole core.
Key Reaction Conditions:
- Temperature: 0–10°C for initial condensation; 80°C for chloroacetylation
- Catalysts: Bromine (1–2 mol%) for cyclization
- Solvents: Glacial acetic acid, chloroform
Alternative Pathways Using o-Aminothiophenol
An alternative route employs o-aminothiophenol derivatives, which undergo cyclization with aldehydes or ketones. For example, sonication-assisted synthesis with o-aminothiophenol and 4-chlorobenzaldehyde in water, catalyzed by ammonium nickel sulfate, achieves rapid cyclization at room temperature. This method reduces reaction times from hours to minutes while maintaining yields above 85%.
Regioselective Chlorination
Thiophene Ring Chlorination
The 5-chloro substitution on the thiophene ring is introduced prior to coupling. Direct chlorination of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) at reflux conditions (70°C, 4–6 hours) yields 5-chlorothiophene-2-carbonyl chloride. Excess SOCl₂ ensures complete conversion, with purification via distillation under reduced pressure.
Benzothiazole Ring Chlorination
Chlorination at the 6-position of the benzothiazole ring is achieved using phosphorus pentachloride (PCl₅) in dichloromethane. This electrophilic substitution requires anhydrous conditions and temperatures below 30°C to prevent over-chlorination. The reaction typically achieves 90–95% selectivity for the 6-position.
Table 1: Chlorination Reagents and Outcomes
| Substrate | Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Thiophene-2-COOH | SOCl₂ | Reflux, 4h | 5-Cl | 92 |
| Benzothiazole | PCl₅ | DCM, 25°C, 2h | 6-Cl | 88 |
Amide Coupling Reactions
Carboxamide Bond Formation
The final step involves coupling 5-chlorothiophene-2-carbonyl chloride with 6-chloro-1,3-benzothiazol-2-amine. This is achieved using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The use of DCC minimizes racemization, while DMAP accelerates the reaction kinetics.
Reaction Mechanism:
- Activation of the carbonyl group by DCC to form an O-acylisourea intermediate.
- Nucleophilic attack by the benzothiazole amine, yielding the carboxamide.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors replace batch processes. A two-stage system separates the chlorination and coupling steps, with in-line IR spectroscopy monitoring intermediate purity. This approach reduces reaction times by 40% and improves overall yield to 94%.
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | THF | 0→25 | 89 | 98 |
| EDCI/HOBt | DMF | 25 | 85 | 95 |
| HATU | AcCN | -10→10 | 91 | 97 |
Purification and Characterization
Crystallization Techniques
Crude product purification employs gradient recrystallization using ethanol-water mixtures (70:30 to 90:10). This removes unreacted starting materials and regioisomeric by-products. X-ray diffraction confirms the crystalline structure, with a melting point of 214–216°C.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% TFA) verifies >99% purity.
Challenges and Mitigation Strategies
Regioisomeric Contamination
Over-chlorination during benzothiazole synthesis produces 4,6-dichloro by-products. This is mitigated by:
- Strict temperature control (<30°C) during PCl₅ addition
- Use of molecular sieves to absorb excess HCl
Hydrolysis of Acyl Chloride
Premature hydrolysis of 5-chlorothiophene-2-carbonyl chloride is prevented by:
- Anhydrous reaction conditions
- Immediate use after synthesis
Emerging Methodologies
Photocatalytic Chlorination
Recent advances utilize visible-light photocatalysis with Ir(ppy)₃ to achieve site-selective chlorination on the benzothiazole ring. This method reduces reagent waste and operates at ambient temperatures.
Biocatalytic Coupling
Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate amide bond formation in aqueous media, offering an eco-friendly alternative to traditional coupling reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industry: In the industrial sector, it can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is compared to three key analogs below:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position: The target compound’s 5-chloro-thiophene and 6-chloro-benzothiazole substituents differ from Rivaroxaban’s morpholine-oxazolidinone system, which is critical for its anticoagulant activity .
- Electron-Withdrawing Groups : Compared to the nitro-substituted analog in , the target compound’s chlorine substituents may reduce reactivity but improve stability .
- Benzothiazole vs. Benzo[b]thiophene : The benzothiazole ring in the target compound may enhance binding to biological targets compared to benzo[b]thiophene derivatives .
Biological Activity
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining thiophene and benzothiazole moieties, which contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. One notable mechanism involves the inhibition of DprE1, an essential enzyme in the biosynthesis of arabinogalactan in mycobacterial cell walls. This inhibition is significant for combating Mycobacterium tuberculosis , the pathogen responsible for tuberculosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound interferes with bacterial cell wall synthesis and protein production, leading to bacterial growth inhibition. In particular, it has shown efficacy against various strains of bacteria, including Mycobacterium species .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as PI3K/Akt. This dual action enhances its therapeutic profile against different cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that modifications at specific positions on the benzothiazole ring can significantly influence bioactivity:
| Modification | Effect on Bioactivity |
|---|---|
| Addition of methyl groups at C-4 and C-7 | Increased potency against Mycobacterium species |
| Substitution at the amide nitrogen | Enhanced selectivity towards cancer cells |
| Removal of chlorine substituents | Decreased antimicrobial activity |
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Antitubercular Activity : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. The compound's selectivity index (SI) was also evaluated, indicating a favorable therapeutic window.
- Cytotoxicity Assays : In vitro assays against various cancer cell lines showed that this compound exhibited significant cytotoxic effects, with IC50 values suggesting strong potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a chlorinated thiophene-2-carboxylic acid derivative with a 6-chloro-1,3-benzothiazol-2-amine precursor. Key steps include:
- Activation : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .
- Critical Parameters : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) prevent side reactions like hydrolysis of the benzothiazole ring .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from thiophene (δ 6.8–7.2 ppm) and benzothiazole (δ 7.5–8.1 ppm) protons .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and isotopic patterns for chlorine atoms .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can conflicting data on the compound’s anticancer efficacy across studies be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects that may explain variability .
- Synergistic Studies : Combine with known chemotherapeutics (e.g., doxorubicin) to assess potentiation effects .
Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Co-crystallize with methanesulfonic acid to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free base) .
- Prodrug Design : Introduce ester groups at the amide nitrogen, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on optimizing halogen bonds between Cl substituents and hydrophobic pockets .
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC₅₀ values to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test across clinically resistant isolates (e.g., MRSA) and standard ATCC strains to assess spectrum .
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may exhibit 10–100x higher MICs due to reduced compound penetration .
- Check Purity : HPLC analysis (≥98% purity) ensures observed activity is not due to impurities .
Q. How to address discrepancies in crystallographic data for polymorphic forms of the compound?
- Methodological Answer :
- SHELX Refinement : Use anisotropic displacement parameters and TWIN commands to resolve overlapping peaks in twinned crystals .
- PXRD Comparison : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated data from CIF files to identify dominant polymorphs .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
